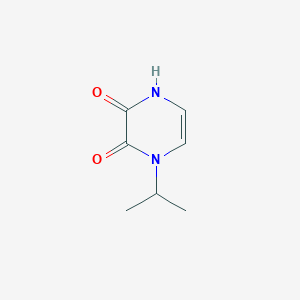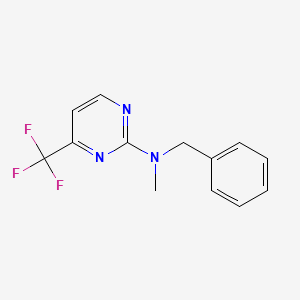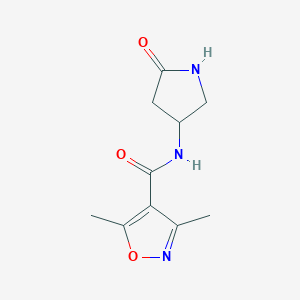![molecular formula C15H26N4O3S B6432491 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 2320221-58-5](/img/structure/B6432491.png)
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (hereafter referred to as 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been found to have a variety of biochemical and physiological effects that can be beneficial in certain laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential applications in a variety of scientific research areas. For example, it has been found to be useful in the study of enzyme kinetics, as it can act as an inhibitor of certain enzymes. It has also been used in studies of cell signaling pathways, as it can act as a modulator of certain cellular processes. Additionally, 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential use in the study of drug metabolism, as it can act as a substrate for certain metabolic pathways.
Wirkmechanismus
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is thought to act by binding to certain proteins, such as enzymes and receptors, and modulating their activity. For example, it can act as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
Biochemical and Physiological Effects
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been found to have a variety of biochemical and physiological effects. For example, it can act as an inhibitor of certain enzymes, such as phospholipase A2, and can modulate the activity of certain cellular processes, such as cell signaling pathways. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it has a wide range of potential applications, making it a versatile compound for use in a variety of scientific research areas. However, there are also some limitations to using 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane in laboratory experiments. For example, it is relatively unstable, making it difficult to store for long periods of time. Additionally, it can be toxic in high concentrations, making it important to use caution when handling.
Zukünftige Richtungen
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has a wide range of potential applications in scientific research, and there are many possible future directions for its use. For example, it could be used in further studies of enzyme kinetics, cell signaling pathways, and drug metabolism. Additionally, it could be used in studies of other biochemical and physiological processes, such as gene expression and protein folding. Finally, it could be used in the development of new drugs or therapeutics, as it has the potential to modulate the activity of certain proteins or enzymes.
Synthesemethoden
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is synthesized through a two-step process. The first step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazabicyclo[2.2.2]octane (OSD) with trimethylsulfonium iodide (TMSI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and trimethylsulfonium iodide (TMSI). The second step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane with triethylsulfonium iodide (TESI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and triethylsulfonium iodide (TESI).
Eigenschaften
IUPAC Name |
1-(oxolan-3-yl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-12-15(13(2)17(3)16-12)23(20,21)19-7-4-6-18(8-9-19)14-5-10-22-11-14/h14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAXAVBKHBRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)

![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)

![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)